4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole

Übersicht

Beschreibung

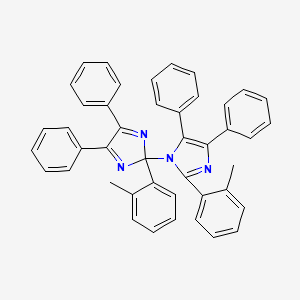

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole is a complex organic compound with a unique structure characterized by the presence of multiple phenyl and tolyl groups attached to a biimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole typically involves the radical dimerization of 4,5-diphenyl-2-(o-tolyl)imidazole. The reaction is carried out in the presence of potassium ferricyanide and potassium hydroxide in water, under controlled temperature conditions . The resulting solid is then recrystallized from a benzene/ethanol mixture to yield pale-yellow crystals with a high yield of 88% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient recrystallization techniques to achieve high yields and consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although the specific conditions and products depend on the reagents used.

Substitution: The phenyl and tolyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the phenyl and tolyl rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Photochemistry

One of the most notable applications of this compound is its role as a photoinitiator in polymerization processes. It can absorb light and initiate photochemical reactions, making it useful in the production of photopolymers used in coatings and adhesives. The ability to generate free radicals upon light exposure allows for efficient curing processes in various industrial applications.

Materials Science

In materials science, 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole is employed in the development of advanced materials with specific optical and electronic properties. Its structural features enable the design of materials that exhibit enhanced stability and performance under light exposure. This compound is particularly relevant in the creation of organic light-emitting diodes (OLEDs) and solar cells .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as a component in organic field-effect transistors (OFETs) due to its ability to facilitate charge transport. This application is crucial for developing flexible electronic devices that require lightweight and efficient materials .

Case Study 1: Photopolymerization Processes

In a study focused on photopolymerization processes using this compound as a photoinitiator, researchers demonstrated its effectiveness in initiating polymerization reactions under UV light. The results indicated that the compound significantly reduced curing times while improving the mechanical properties of the resulting polymers. This efficiency is attributed to its high absorption coefficient in the UV range.

Case Study 2: Development of OLEDs

Another study investigated the use of this compound in OLED technology. Researchers found that incorporating this compound into OLED structures enhanced light emission efficiency and stability. The findings suggest that this compound can improve device performance by optimizing charge transport and reducing energy losses during operation .

Wirkmechanismus

The mechanism of action of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that can initiate polymerization or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the photochemical reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole: This compound is similar in structure but contains chlorophenyl groups instead of tolyl groups.

2,2’-Bis(2-dichlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole: Another similar compound with dichlorophenyl groups.

Uniqueness

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole is unique due to the presence of o-tolyl groups, which can influence its photophysical properties and reactivity. This makes it particularly useful in applications where specific light absorption and reactivity are desired.

Biologische Aktivität

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole (CAS No. 29864-15-1) is a complex organic compound belonging to the biimidazole class. Its unique structure and photochemical properties make it a subject of interest in various scientific fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 618.77 g/mol. The compound features dual imidazole rings linked by various substituents, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₃₄N₄ |

| Molecular Weight | 618.77 g/mol |

| Density | 1.14 g/cm³ (predicted) |

| Boiling Point | 789.1 °C (predicted) |

| pKa | 4.06 (predicted) |

The primary mechanism by which this compound exerts its biological effects is through photochemical reactions. Upon exposure to light, the compound can initiate various chemical processes that may lead to biological activity.

Photoinitiator Properties:

- Acts as a photoinitiator in polymerization reactions.

- Absorbs UV light effectively, leading to the generation of reactive species that can interact with biological molecules.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it exhibits significant cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- IC50 Value: Approximately 25 µM after 48 hours of exposure.

- Mechanism: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Inhibition of Cell Migration

The compound has also been shown to inhibit cell migration in vitro. This property is crucial for preventing metastasis in cancer treatment.

Experimental Findings:

Using scratch assays on MDA-MB-231 cells (a highly metastatic breast cancer line):

- Migration Rate Reduction: Approximately 40% compared to control after 24 hours.

Applications in Drug Development

Due to its unique properties and biological activities, this compound is being explored as a potential lead compound in drug discovery.

High-throughput Screening (HTS)

The compound's structural similarity to known bioactive molecules allows it to be screened using HTS methods for various therapeutic targets:

- Targets: Kinases involved in cancer progression.

- Assays: Cell viability assays and migration assays are commonly used.

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-1-[2-(2-methylphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZWUSHWRSORQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595562 | |

| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29864-15-1 | |

| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.